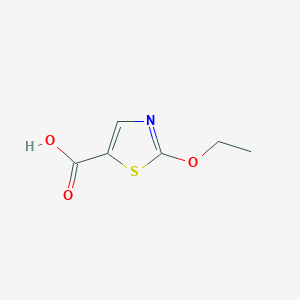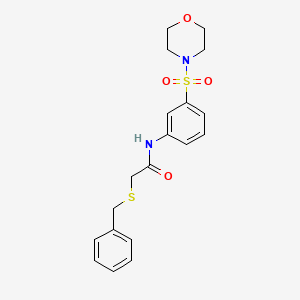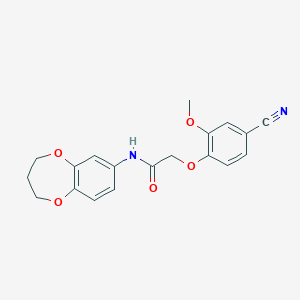![molecular formula C15H13N3O5S B7456311 2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid, also known as Methyl 2-((2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonylamino)benzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also possesses antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid in lab experiments is its wide range of biological activities. This compound can be used to investigate the mechanisms of action of anti-inflammatory, antioxidant, and anticancer agents. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
将来の方向性
There are several future directions for the study of 2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid. One potential direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to investigate the potential use of this compound as a tool for studying various signaling pathways in cells. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound in vivo.
合成法
The synthesis of 2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid involves the reaction of 2-aminobenzoic acid with methyl chloroformate, followed by the reaction of the resulting methyl 2-aminobenzoate with 2-amino-5-nitrobenzimidazole. The final product is obtained by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学的研究の応用
2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been used in various in vitro and in vivo studies to investigate the mechanisms of action of these biological activities.
特性
IUPAC Name |
2-[methyl-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-18(13-5-3-2-4-10(13)14(19)20)24(22,23)9-6-7-11-12(8-9)17-15(21)16-11/h2-8H,1H3,(H,19,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGCFAAXNWYWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7456229.png)
![2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7456243.png)
![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7456247.png)
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)

![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
